molecular formula C9H14N2O2 B174402 tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate CAS No. 186551-70-2

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B174402
CAS No.: 186551-70-2
M. Wt: 182.22 g/mol
InChI Key: ODYFCIJRCTUHSV-UHFFFAOYSA-N
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Description

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate: is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules in organic synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique structure allows for the modification of physical and chemical properties of materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 3-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-6-11(10-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYFCIJRCTUHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610295
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186551-70-2
Record name tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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